4-sulfanylnaphthalen-1-ol
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Overview
Description
4-Sulfanylnaphthalen-1-ol is an organic compound with the molecular formula C10H8OS. It is a derivative of naphthalene, which consists of two fused benzene rings. This compound is characterized by the presence of a hydroxyl group (-OH) at the first position and a sulfanyl group (-SH) at the fourth position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfanylnaphthalen-1-ol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a naphthalene derivative with a suitable leaving group (such as a halide) is reacted with a nucleophile (such as a thiol) under specific conditions to introduce the sulfanyl group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Sulfanylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified naphthalene derivatives with reduced functional groups.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
4-Sulfanylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-sulfanylnaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
1-Naphthol: A naphthalene derivative with a hydroxyl group at the first position.
4-Mercaptonaphthalene: A naphthalene derivative with a sulfanyl group at the fourth position.
Uniqueness
4-Sulfanylnaphthalen-1-ol is unique due to the presence of both hydroxyl and sulfanyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
45993-54-2 |
---|---|
Molecular Formula |
C10H8OS |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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